NSC12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

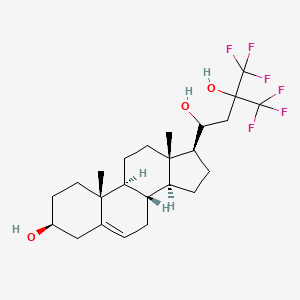

4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBOEWLASAFLW-STFFYOTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC12 in FGF Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NSC12 is an orally available, small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] Identified through virtual screening of a National Cancer Institute (NCI) library, this compound represents a novel class of non-peptidic anticancer agents.[3][2] Its primary mechanism of action is to function as an extracellular trap for FGF ligands, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs) and inhibiting the subsequent downstream signaling pathways that drive cell proliferation, angiogenesis, and survival.[4] Preclinical studies have demonstrated its efficacy in various FGF-dependent tumor models, highlighting its potential as a therapeutic agent for cancers reliant on this signaling axis.[5][6]

The FGF Signaling Pathway: A Canonical Overview

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[7][8] The pathway is initiated by the binding of an FGF ligand to its corresponding FGF receptor (FGFR), a receptor tyrosine kinase. This interaction is stabilized by the presence of a co-receptor, typically heparan sulfate (B86663) proteoglycans (HSPGs). The formation of this ternary complex (FGF-FGFR-HSPG) induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[7][8] This activation triggers downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways, which ultimately modulate gene expression to promote cell growth and survival.[7][8] Aberrant activation of this pathway is a known driver in numerous malignancies.[7]

Caption: Canonical FGF Signaling Pathway.

This compound Mechanism of Action: An Extracellular FGF Trap

This compound exerts its inhibitory effects through a direct, extracellular mechanism. It acts as a "ligand trap," binding directly to FGFs in the extracellular space.

-

Interference with Receptor Binding: this compound binds to FGF2 and sterically hinders its interaction with its cognate receptor, FGFR1.[4] This preventative binding is the core of its mechanism, effectively sequestering the growth factor before it can initiate the signaling cascade.

-

Pan-FGF Activity: While initially characterized by its interaction with FGF2, this compound has been shown to bind to a wide range of canonical FGFs, including FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22. This broad activity profile qualifies it as a "pan-FGF trap."[9][2]

-

Independence from Heparin Interaction: Notably, the action of this compound does not disrupt the binding of FGF2 to heparin or HSPGs.[9] Its inhibitory effect is specific to the FGF-FGFR interface.

This mechanism effectively shuts down ligand-dependent FGFR activation, leading to the inhibition of tumor growth, angiogenesis, and metastasis in FGF-dependent cancer models.[9]

Caption: this compound acts as an extracellular trap, preventing FGF from binding to its receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction and inhibitory potential of this compound.

Table 1: Binding Affinity of this compound for Canonical FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) |

|---|---|

| FGF3 | ~16 - 120 µM |

| FGF4 | ~16 - 120 µM |

| FGF6 | ~16 - 120 µM |

| FGF8 | ~16 - 120 µM |

| FGF16 | ~16 - 120 µM |

| FGF18 | ~16 - 120 µM |

| FGF20 | ~16 - 120 µM |

| FGF22 | ~16 - 120 µM |

Data sourced from Selleck Chemicals product information.[9]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Parameter | Value |

|---|---|---|

| Inhibition of FGF2 binding to immobilized FGFR1 | ID50 | ~30 µM |

Data sourced from Selleck Chemicals product information.[9]

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in a variety of FGF-dependent preclinical models.

-

In Vitro: this compound inhibits the proliferation of multiple murine and human cancer cell lines.[4] This effect is correlated with a reduction in FGFR phosphorylation and an alteration of the cell cycle.[9] In uveal melanoma cells, this compound treatment impairs cell migration, proliferation, and survival, while promoting the activation of pro-apoptotic proteins like PARP and caspase-3.[6]

-

In Vivo: Both parenteral and oral administration of this compound inhibits tumor growth, angiogenesis, and metastasis in murine and human tumor models. In animal models, treatment leads to a significant decrease in tumor weight, reduced tumor cell FGFR1 phosphorylation, diminished proliferation, and a reduction in CD31-positive neovascularization. Its efficacy has been specifically noted in models of lung cancer and multiple myeloma.[5]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published findings, the methodologies for key experiments can be outlined as follows.

A. FGFR Phosphorylation Inhibition Assay (Western Blot)

-

Cell Culture: FGF-dependent cancer cells (e.g., human UM cells 92.1, Mel270) are cultured to sub-confluency in appropriate media.[6][10]

-

Treatment: Cells are serum-starved and then treated with varying concentrations of this compound for a specified duration (e.g., 2-3 hours).[10] A vehicle control (e.g., DMSO) is run in parallel.

-

Stimulation: Cells are stimulated with a recombinant FGF ligand (e.g., FGF2) to induce receptor phosphorylation.

-

Lysis: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight with a primary antibody against phosphorylated FGFR (p-FGFR). Subsequently, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., β-actin or total FGFR) is probed on the same membrane.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-FGFR signal relative to the control indicates inhibitory activity.

B. Cell Proliferation Assay

-

Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Quantification: Cell viability/proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.

-

Analysis: Absorbance or luminescence is read using a plate reader. The results are used to calculate the IC50 value, representing the concentration of this compound required to inhibit cell proliferation by 50%.

C. In Vivo Tumor Xenograft Model

-

Cell Implantation: An appropriate number of human or murine cancer cells (e.g., lung cancer cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[9] The control group receives a vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-FGFR, Ki-67 for proliferation, or CD31 for angiogenesis).[9]

Caption: Generalized workflow for preclinical evaluation of this compound.

Structure, Specificity, and Chemical Refinement

This compound is a steroidal derivative. The synthesis and structural elucidation revealed that a crucial step produces a pair of diastereoisomers, with only one possessing the FGF-trapping activity. This highlights the stereochemical sensitivity of the interaction.

Further research has focused on chemical modifications to improve the compound's properties. For instance, modifications at the C3 position of the steroidal backbone, specifically creating a 3-keto derivative, were shown to prevent binding to estrogen receptors. This refinement leads to a more specific FGF/FGFR system inhibitor, potentially reducing off-target effects and clarifying that the primary antitumor activity is derived from FGF inhibition.[5]

Conclusion

This compound represents a promising, first-in-class, orally available small molecule that operates via a distinct "FGF trap" mechanism. By binding directly to a broad range of FGF ligands in the extracellular space, it prevents receptor activation and subsequent downstream signaling. This action effectively inhibits tumor cell proliferation, survival, and angiogenesis in FGF-dependent cancers. Its demonstrated preclinical efficacy, coupled with ongoing chemical refinement to enhance specificity, positions this compound as a significant lead compound for the development of targeted therapies against malignancies driven by the FGF signaling axis.

References

- 1. adooq.com [adooq.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ora.uniurb.it [ora.uniurb.it]

- 8. Fibroblast growth factor signaling and inhibition in non-small cell lung cancer and their role in squamous cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

NSC12: A Pan-Fibroblast Growth Factor (FGF) Trap for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and angiogenesis. Its aberrant activation is a known driver in numerous cancers, making it a compelling target for therapeutic intervention. NSC12, an orally available small molecule, has emerged as a potent pan-FGF trap. By directly binding to multiple FGF ligands, this compound effectively prevents their interaction with FGF receptors (FGFRs), thereby inhibiting downstream signaling and thwarting tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and methodologies for its evaluation.

Mechanism of Action

This compound functions as an extracellular FGF trap.[1][2] Unlike conventional tyrosine kinase inhibitors that target the intracellular domain of FGFRs, this compound acts upstream by sequestering FGF ligands in the extracellular space. This steroidal derivative was identified through pharmacophore modeling based on the FGF-binding peptide of the long-pentraxin 3 (PTX3), a natural FGF antagonist.[1][3] this compound directly binds to various FGFs, preventing the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex required for receptor activation.[1][4] This mode of action effectively blocks the activation of all four FGFRs (FGFR1-4) and subsequent downstream signaling cascades, such as the MAPK and PI3K-Akt pathways.[3][5]

Caption: Mechanism of this compound as an FGF trap in the FGF signaling pathway.

Quantitative Data

This compound has demonstrated broad activity against multiple FGF ligands and efficacy in various cancer models. The following tables summarize the key quantitative data from preclinical evaluations.

Table 1: Binding Affinity of this compound to FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) in μM |

| FGF3 | 15.9[5] |

| FGF8b | 18.9[5] |

| FGF22 | 26.8[5] |

| FGF20 | 29.4[5] |

| FGF2 | 30[5] |

| FGF4 | Ranged between ~16 and ~120[5] |

| FGF6 | Ranged between ~16 and ~120[5] |

| FGF8 | Ranged between ~16 and ~120[5] |

| FGF16 | Ranged between ~16 and ~120[5] |

| FGF18 | Ranged between ~16 and ~120[5] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line(s) | Effect | Concentration / ID50 |

| FGF2/FGFR Binding Inhibition | Cell-free | Inhibits binding of FGF2 to immobilized receptor | ~30 μM (ID50)[5] |

| FGFR Phosphorylation Inhibition | CHO cells transfected with FGFR1, 2, 3, or 4 | Inhibition of receptor phosphorylation | Not specified[5] |

| B16-LS9 melanoma cells | Inhibition of FGFR1 and FGFR3 phosphorylation | Dose-dependent[6] | |

| KMS-11 multiple myeloma cells | Inhibition of autocrine FGFR3 phosphorylation | 6 μM[4] | |

| Cell Proliferation | Various FGF-dependent murine and human cancer cells | Reduction in proliferation | Not specified[5] |

| KATO III gastric cancer cells | Inhibition of FGF-dependent proliferation | 1.0 or 3.0 μM[5] | |

| B16-LS9 melanoma cells | Inhibition of proliferation | Dose-dependent[6] | |

| Cell Adhesion | 92.1 and Mel270 uveal melanoma cells | Inhibition of cell adhesion | 15 μM[7] |

| Cell Migration | B16-LS9 melanoma cells | Inhibition of migration in wound healing assay | 3.0 μM[6] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Administration | Dosage | Observed Effects |

| FGF-dependent murine and human tumors | Parenteral (i.p.) and Oral (gavage) | Not specified | Inhibition of FGFR activation, tumor growth, angiogenesis, and metastasis.[1] |

| Liver metastasis of B16-LS9-luc cells in syngeneic mice | Intraperitoneal (i.p.) | 7.5 mg/kg every other day | Reduced tumor growth.[6] |

| Zebrafish embryo orthotopic tumor model with B16-LS9-luc cells | Incubation | Dose-dependent | Inhibition of tumor growth.[6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of this compound are not extensively detailed in the available literature. However, based on the published studies, the following outlines of key experimental methodologies can be provided.

FGF/FGFR Binding Assay

This assay is designed to quantify the ability of this compound to inhibit the interaction between an FGF ligand and its receptor.

-

Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is typically used.

-

Methodology Outline:

-

Immobilize a recombinant FGF receptor (e.g., FGFR1) onto the surface of a microplate.

-

Pre-incubate a constant concentration of a biotinylated FGF ligand (e.g., FGF2) with increasing concentrations of this compound.

-

Add the FGF/NSC12 mixture to the receptor-coated plate and incubate to allow binding.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated FGF2.

-

Add a chromogenic HRP substrate and measure the resulting absorbance.

-

Calculate the ID50 value, which is the concentration of this compound required to inhibit 50% of the FGF2 binding to the receptor.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of FGF-dependent cancer cell lines.

-

Principle: Quantifying viable cells after treatment with this compound.

-

Methodology Outline:

-

Seed cancer cells (e.g., KATO III) in 96-well plates in a low-serum medium.[5]

-

After allowing the cells to attach, treat them with a specific FGF ligand (e.g., 30 ng/ml) in the presence or absence of various concentrations of this compound.[5]

-

Incubate the cells for a defined period (e.g., 24-72 hours).

-

Assess cell viability using a standard method, such as MTT, MTS, or direct cell counting.

-

Plot cell viability against this compound concentration to determine the inhibitory effect.

-

Western Blot for FGFR Phosphorylation

This technique is used to determine if this compound inhibits the activation of FGFRs within a cellular context.

-

Principle: Detecting the phosphorylated (active) form of FGFRs using specific antibodies.

-

Methodology Outline:

-

Culture FGF-dependent cells (e.g., B16-LS9) to a suitable confluency.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 12 hours).[6]

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR1).

-

Use a secondary antibody conjugated to HRP for detection.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Normalize the phosphorylated FGFR signal to a loading control like GAPDH to quantify the inhibition.[6]

-

Caption: A generalized workflow for the in vitro evaluation of this compound.

Summary and Future Directions

This compound is a promising preclinical candidate that acts as a pan-FGF trap, effectively inhibiting a key oncogenic pathway.[5][8] Its unique extracellular mechanism of action differentiates it from traditional FGFR inhibitors and may offer a different safety and resistance profile. The available data demonstrates its ability to bind multiple FGF ligands and inhibit tumor growth, angiogenesis, and metastasis in various cancer models.[1][5] Further chemical modifications of the this compound scaffold have been explored to improve specificity and potency, leading to derivatives with enhanced activity against specific cancers like multiple myeloma.[3][9] Future research should focus on detailed pharmacokinetic and toxicological studies to support its potential transition into clinical development. The exploration of this compound and its derivatives in combination with other targeted therapies or immunotherapies could also unveil synergistic antitumor effects.

References

- 1. iris.unibs.it [iris.unibs.it]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. ora.uniurb.it [ora.uniurb.it]

- 4. iris.unibs.it [iris.unibs.it]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of NSC12: A Potent Pan-FGF Trap for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a first-in-class, orally available small molecule that functions as a pan-fibroblast growth factor (FGF) trap. Identified through virtual screening of the National Cancer Institute (NCI) compound library, this steroidal derivative has demonstrated significant antitumor activity in a variety of preclinical cancer models, including multiple myeloma and lung cancer. This compound exerts its therapeutic effects by binding to multiple FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and inhibiting the subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Discovery and Rationale

The FGF/FGFR signaling axis is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in numerous malignancies, making it a compelling target for cancer therapy. This compound was identified from the NCI small molecule library through a virtual screening campaign aimed at discovering compounds that could mimic the FGF-binding properties of the N-terminal domain of pentraxin-3 (PTX3), a known negative regulator of FGF activity.[1] Subsequent studies confirmed that this compound acts as a pan-FGF trap, effectively sequestering various FGF ligands and preventing the formation of the pro-proliferative FGF/FGFR/heparan sulfate (B86663) proteoglycan (HSPG) ternary complex.[2]

Synthesis of this compound

The chemical synthesis of this compound, a pregnenolone (B344588) derivative, has been reported, with a key step involving an aldol-type condensation.[2][3] The synthetic route allows for the production of this compound and its derivatives for preclinical evaluation. A crucial aspect of the synthesis is the generation of diastereoisomers, with only one exhibiting the desired FGF-trapping activity.[3]

Detailed Synthetic Protocol

While a general synthetic strategy involving the aldol-type condensation of an aryl-methyl ketone with hexafluoroacetone (B58046) (HFA) followed by reduction has been described, specific step-by-step protocols with reagent quantities, reaction conditions, and purification methods are detailed in the primary literature (J. Med. Chem. 2016, 59, 10, 4651-4663) and are recommended for precise replication.[2][3]

Biological Activity and Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of FGF-dependent cancer cell lines. Its efficacy has also been confirmed in in vivo tumor models.

In Vitro Activity

This compound inhibits the proliferation of various cancer cell lines, particularly those with a dependency on the FGF/FGFR signaling pathway.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KMS-11 | Multiple Myeloma | ~10 | [2] |

| OPM-2 | Multiple Myeloma | ~15 | [2] |

| RPMI-8226 | Multiple Myeloma | ~12 | [2] |

| U-266 | Multiple Myeloma | ~18 | [2] |

| 92.1 | Uveal Melanoma | ~15 | [4] |

| Mel270 | Uveal Melanoma | ~15 | [4] |

| Murine Lung Cancer Cells | Lung Cancer | Not specified | [3] |

| Human Lung Cancer Cells | Lung Cancer | Not specified | [3] |

In Vivo Efficacy

Oral administration of this compound has been shown to inhibit tumor growth, angiogenesis, and metastasis in various murine and human xenograft models.[2][3] In studies involving multiple myeloma, this compound treatment led to a significant reduction in tumor growth.[2][5]

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Multiple Myeloma Xenograft | Multiple Myeloma | Oral, daily | Significant reduction | [2][5] |

| Lung Cancer Xenograft | Lung Cancer | Not specified | Significant reduction | [3] |

Mechanism of Action

This compound functions as an extracellular trap for FGF ligands. By binding directly to FGFs, it prevents their association with FGFRs, thereby inhibiting receptor dimerization and autophosphorylation. This blockade of the initial step in the signaling cascade leads to the downstream inhibition of pro-survival pathways and the induction of apoptosis.

Binding Affinity for FGF Ligands

This compound exhibits binding affinity for a broad range of FGF ligands.

Table 3: Binding Affinity (Kd) of this compound for FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) (µM) | Reference |

| FGF2 | 51 | [1] |

| FGF3 | 16 - 120 | [1] |

| FGF4 | 16 - 120 | [1] |

| FGF6 | 16 - 120 | [1] |

| FGF8 | 16 - 120 | [1] |

| FGF16 | 16 - 120 | [1] |

| FGF18 | 16 - 120 | [1] |

| FGF20 | 16 - 120 | [1] |

| FGF22 | 16 - 120 | [1] |

Downstream Signaling Pathways

Inhibition of FGFR activation by this compound leads to the suppression of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. This results in decreased phosphorylation of key signaling molecules such as ERK and Akt. A significant consequence of this signaling inhibition is the proteasomal degradation of the oncoprotein c-Myc, a critical driver of cell proliferation and survival. The loss of c-Myc, coupled with increased mitochondrial oxidative stress and DNA damage, ultimately triggers apoptotic cell death.[6]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

-

Cell Treatment and Lysis: Treat serum-starved cells with this compound for a specified time, followed by stimulation with an appropriate FGF ligand (e.g., FGF2). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[4]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of FGF-dependent cancers. Its novel mechanism as a pan-FGF trap offers a distinct advantage over receptor-targeted therapies, potentially overcoming resistance mechanisms associated with FGFR mutations. Further research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers to select patient populations most likely to respond to treatment. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the clinical development of this innovative anticancer compound.

References

- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unibs.it [iris.unibs.it]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abeomics.com [abeomics.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Structure-Activity Relationship of NSC12, an FGF Trap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of NSC12, a potent pan-Fibroblast Growth Factor (FGF) trap. This document details the core molecular structure, key chemical modifications, and their impact on biological activity, with a focus on its development as an anti-cancer agent, particularly in the context of multiple myeloma.

Introduction: this compound as a Novel FGF Trap

This compound is a steroidal derivative that functions as a pan-FGF trap, effectively sequestering FGFs and preventing their interaction with FGF receptors (FGFRs).[1][2] This mechanism of action inhibits the activation of downstream signaling pathways, such as the MAPK and PI3K-Akt cascades, which are crucial for cell proliferation, survival, and angiogenesis.[1] The aberrant activation of the FGF/FGFR signaling axis is a known driver in various malignancies, including multiple myeloma, making this compound a promising therapeutic candidate.[1][2]

Initial research identified this compound's ability to impair the growth of multiple myeloma cells by inhibiting the autocrine FGF/FGFR loop.[1] Subsequent SAR studies have been conducted to optimize its potency, specificity, and pharmacokinetic properties. These studies have primarily focused on modifications at the C3 and C17 positions of the steroidal nucleus.[1][2]

Core Structure and Key Modifications

The foundational structure of this compound is a pregnenolone (B344588) derivative. The key to its FGF trapping ability lies in the 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position. SAR studies have explored modifications to both this side chain and the substituent at the C3 position of the steroid core.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies on this compound and its analogs. The primary endpoints for activity are the inhibition of FGFR3 phosphorylation in KMS-11 multiple myeloma cells, which overexpress FGFR3, and the inhibition of KMS-11 cell proliferation (IC50).

Table 1: Inhibition of FGFR3 Phosphorylation by this compound Analogs

| Compound ID | Modification | % Inhibition of pFGFR3 @ 6µM (± SEM) |

| 1 (this compound) | Reference Compound | 80 ± 5 |

| 19a | 3-O-acetyl | 60 ± 8 |

| 19b | 3-O-glycyl | 95 ± 3 |

| 21b | 3-O-succinyl | 75 ± 6 |

| 22a | 3-oxime | 40 ± 10 |

| 24a | 3-methoxyimine | 90 ± 4 |

| 25b | 3-keto | 98 ± 2 |

Data extracted from Castelli et al., European Journal of Medicinal Chemistry, 2021.[1]

Table 2: Anti-proliferative Activity (IC50) of this compound Analogs in KMS-11 Cells

| Compound ID | Modification | IC50 (µM ± SEM) |

| 1 (this compound) | Reference Compound | 3.4 ± 0.1 |

| 19a | 3-O-acetyl | 5.6 ± 0.2 |

| 19b | 3-O-glycyl | 2.3 ± 0.2 |

| 21b | 3-O-succinyl | 7.7 ± 1.2 |

| 22a | 3-oxime | > 10 |

| 24a | 3-methoxyimine | 2.9 ± 0.3 |

| 25b | 3-keto | 1.8 ± 0.1 |

Data extracted from Castelli et al., European Journal of Medicinal Chemistry, 2021.[1]

Experimental Protocols

Inhibition of FGFR3 Phosphorylation Assay

Objective: To assess the ability of this compound analogs to inhibit the autocrine FGF-dependent FGFR3 phosphorylation in multiple myeloma cells.

Cell Line: KMS-11 human multiple myeloma cell line, characterized by a t(4;14) translocation leading to FGFR3 overexpression.

Methodology:

-

Cell Culture: KMS-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with serum-free medium for 12 hours. Subsequently, cells are treated with the test compounds (e.g., at a fixed concentration of 6 µM) or vehicle (DMSO) for 2 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR (pFGFR).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

The membrane is then stripped and re-probed with an antibody for total FGFR or a housekeeping protein (e.g., β-actin) for loading control.

-

-

Quantification: Densitometric analysis of the bands is performed to quantify the levels of pFGFR relative to total FGFR or the loading control. The percentage of inhibition is calculated relative to the vehicle-treated control.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on the proliferation of multiple myeloma cells.

Cell Line: KMS-11 human multiple myeloma cell line.

Methodology:

-

Cell Seeding: KMS-11 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in complete culture medium.

-

Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds (e.g., from 0.1 to 10 µM) or vehicle (DMSO).

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

FGF/FGFR Signaling Pathway and this compound Inhibition

Caption: this compound acts as an FGF trap, preventing FGF from binding to its receptor (FGFR) and activating downstream signaling pathways.

Experimental Workflow for SAR Studies

Caption: The iterative workflow for the structure-activity relationship (SAR) studies of this compound.

References

An In-depth Technical Guide to the Binding Affinity of NSC12 for Fibroblast Growth Factor (FGF) Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a small molecule identified as a pan-fibroblast growth factor (FGF) trap, demonstrating potential as an anti-tumor agent by inhibiting the FGF signaling pathway. This document provides a comprehensive technical overview of the binding affinity of this compound for various FGF isoforms. It includes a summary of quantitative binding data, detailed experimental methodologies for key binding assays, and a visual representation of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics targeting the FGF/FGFR axis.

Introduction

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway by acting as an "FGF trap," directly binding to FGF ligands and preventing their interaction with their cognate receptors (FGFRs). Understanding the quantitative binding affinity and the mechanism of action of this compound across different FGF isoforms is paramount for its development as a targeted cancer therapy.

Quantitative Binding Affinity of this compound for FGF Isoforms

This compound has been characterized as a pan-FGF inhibitor, capable of binding to multiple FGF isoforms. The binding affinities, determined primarily through Surface Plasmon Resonance (SPR), are summarized in the table below.

| FGF Isoform | Binding Affinity (Kd) | Method | Reference |

| FGF2 | ~51 µM | SPR | [1] |

| FGF3 | 16 - 120 µM | SPR | [1] |

| FGF4 | 16 - 120 µM | SPR | [1] |

| FGF6 | 16 - 120 µM | SPR | [1] |

| FGF8 | 16 - 120 µM | SPR | [1] |

| FGF16 | 16 - 120 µM | SPR | [1] |

| FGF18 | 16 - 120 µM | SPR | [1] |

| FGF20 | 16 - 120 µM | SPR | [1] |

| FGF22 | 16 - 120 µM | SPR | [1] |

Table 1: Summary of reported binding affinities of this compound for various FGF isoforms.

Furthermore, this compound has been shown to inhibit the binding of FGF2 to its immobilized receptor with an ID50 of approximately 30 μM.

Experimental Protocols

The primary method utilized to quantify the binding affinity of this compound for FGF isoforms is Surface Plasmon Resonance (SPR). The following is a detailed, generalized protocol based on standard practices for analyzing small molecule-protein interactions using this technology.

Surface Plasmon Resonance (SPR) Assay for this compound-FGF Binding

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for various FGF isoforms.

Materials:

-

Biacore™ series instrument (e.g., Biacore™ T200)

-

Sensor Chip CM5

-

Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Recombinant human FGF isoforms (e.g., FGF2, FGF3, FGF4, etc.)

-

This compound compound

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, and 5.5

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization: a. A CM5 sensor chip is docked in the Biacore instrument. b. The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. The recombinant FGF isoform (ligand) is diluted in the selected immobilization buffer (optimal pH determined through a pre-screening step) to a concentration of 10-50 µg/mL. d. The FGF solution is injected over the activated surface until the desired immobilization level (typically 2000-4000 Response Units, RU) is achieved. e. The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes. f. A reference flow cell is prepared similarly but without the injection of the FGF ligand to serve as a control for non-specific binding and bulk refractive index changes.

-

Analyte Interaction Analysis: a. A stock solution of this compound (analyte) is prepared in 100% DMSO and then serially diluted in running buffer to obtain a range of concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant across all samples and should not exceed 1%. b. The running buffer is flowed over the sensor chip until a stable baseline is achieved. c. Each concentration of this compound is injected over the FGF-immobilized and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). d. The flow rate is maintained at 30 µL/min.

-

Surface Regeneration: a. After each this compound injection cycle, the sensor surface is regenerated by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds to remove any bound analyte. b. The surface is then allowed to stabilize in the running buffer before the next injection.

-

Data Analysis: a. The response data from the reference flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk effects. b. The resulting sensorgrams are analyzed using the Biacore™ evaluation software. c. The steady-state binding responses are plotted against the this compound concentration and fitted to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (Kd).

Visualization of Signaling Pathways and Experimental Workflow

FGF Signaling Pathway and Inhibition by this compound

The binding of FGF to its receptor (FGFR) in the presence of heparan sulfate (B86663) proteoglycans (HSPG) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses. This compound acts as an FGF trap, sequestering FGF ligands and preventing the initial step of receptor binding and activation.

Caption: FGF Signaling Pathway and Site of this compound Inhibition.

Experimental Workflow for Determining this compound-FGF Binding Affinity

The following diagram illustrates the key steps involved in the Surface Plasmon Resonance (SPR) experiment to measure the binding affinity of this compound for FGF isoforms.

Caption: SPR Experimental Workflow for this compound-FGF Binding Analysis.

Conclusion

This compound is a small molecule inhibitor that effectively binds to a broad range of FGF isoforms, thereby acting as a pan-FGF trap. The quantitative binding data and the elucidated mechanism of action underscore its potential as a therapeutic agent for FGF-dependent cancers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel FGF pathway inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound to translate these promising preclinical findings into clinical applications.

References

in vitro characterization of NSC12

An In-Depth Technical Guide to the In Vitro Characterization of NSC12

Abstract

This compound is a first-in-class, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] Its primary mechanism of action involves the direct binding to various FGF ligands, which prevents the formation of the functional heparin sulfate (B86663) proteoglycan (HSPG)/FGF/FGF receptor (FGFR) ternary complex.[1] This disruption of ligand-receptor interaction effectively inhibits the activation of FGFR signaling, a pathway frequently implicated in cancer cell proliferation, survival, migration, and angiogenesis.[3][4] Mechanistically, the inhibition of the FGF/FGFR axis by this compound triggers the proteasomal degradation of the oncoprotein c-Myc, induces mitochondrial oxidative stress, and culminates in DNA damage and apoptotic cell death in FGF-dependent tumor cells.[1] This technical guide provides a comprehensive overview of the , detailing its mechanism, relevant quantitative data, key signaling pathways, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through binding affinity assays and various cell-based functional assays. The following tables summarize the key quantitative metrics.

Table 1: Binding Affinity of this compound for FGF Isoforms

| FGF Isoform | Binding Affinity (K_d) | Reference |

|---|---|---|

| FGF2 | 51 µM |

| Other FGFs | 16 - 120 µM | |

Table 2: Effective Concentrations of this compound in In Vitro Cellular Assays

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| KMS-11 (Multiple Myeloma) | FGFR3 Phosphorylation Inhibition | 6 µM | Inhibition of autocrine FGF-dependent signaling | [1] |

| 92.1 (Uveal Melanoma) | Cell Adhesion, Apoptosis Analysis | 15 µM | Impaired cell adhesion, induction of apoptosis | [5] |

| Mel270 (Uveal Melanoma) | Cell Adhesion, Apoptosis Analysis | 15 µM | Impaired cell adhesion, induction of apoptosis | [5] |

| B16-LS9 (Melanoma) | Cell Growth Inhibition | Not specified | Inhibition of cell growth |[6] |

Signaling Pathways and Mechanism of Action

This compound acts as an extracellular FGF trap, intercepting the signaling cascade at its origin. The diagrams below illustrate its mechanism and the downstream consequences.

Caption: Mechanism of this compound as an extracellular FGF trap.

Caption: Downstream signaling consequences of this compound-mediated FGF/FGFR inhibition.[1][4]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Western Blot for FGFR Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit the autocrine FGF-dependent activation of FGFR in a sensitive cell line like KMS-11.[1]

Caption: Experimental workflow for Western Blot analysis of FGFR phosphorylation.

Methodology:

-

Cell Culture and Treatment: Seed KMS-11 cells in appropriate culture medium and allow them to adhere. Once cells reach 70-80% confluency, replace the medium and treat with this compound (e.g., 6 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, total FGFR, and a loading control (e.g., GAPDH), diluted in the blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system. Quantify band intensity using densitometry software.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of FGF-dependent cancer cells.

Methodology:

-

Cell Seeding: Seed tumor cells (e.g., lung cancer or uveal melanoma cell lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours in a 37°C, 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis in tumor cells following treatment with this compound, as demonstrated in uveal melanoma cells.[5]

Methodology:

-

Cell Culture and Treatment: Seed 92.1 or Mel270 cells in 6-well plates. Once attached, treat the cells with this compound (e.g., 15 µM) or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic/necrotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+).

Conclusion

This compound represents a promising therapeutic agent that targets the FGF/FGFR signaling axis through a novel extracellular trapping mechanism.[1][4] The in vitro characterization protocols outlined in this guide—including assessments of FGFR phosphorylation, cell proliferation, and apoptosis—are fundamental for evaluating its potency, mechanism of action, and cellular effects. The quantitative data confirm its ability to bind FGFs and inhibit FGF-dependent cellular processes at micromolar concentrations.[1] These methodologies provide a robust framework for researchers and drug development professionals to further investigate this compound and other FGF-trap molecules in various preclinical cancer models.

References

- 1. iris.unibs.it [iris.unibs.it]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ora.uniurb.it [ora.uniurb.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Anti-Angiogenic and Anti-Proliferative Effects of NSC12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, effectively sequestering FGFs and preventing their interaction with FGF receptors (FGFRs). This inhibitory action on the FGF/FGFR signaling axis, a critical pathway in tumorigenesis, leads to significant anti-proliferative and anti-angiogenic effects. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Introduction

The Fibroblast Growth Factor (FGF)/FGF receptor (FGFR) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is a common feature in various cancers, contributing to tumor growth, progression, and the development of therapeutic resistance. Consequently, targeting the FGF/FGFR axis has emerged as a promising strategy in oncology.

This compound is a novel, orally available small molecule identified as a pan-FGF trap.[1] Its primary mechanism of action involves binding to extracellular FGFs, thereby preventing their engagement with FGFRs and subsequent receptor activation.[2][3] This blockade of FGF signaling has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma, lung cancer, and uveal melanoma.[1][2] This guide will delve into the quantitative effects of this compound on cell proliferation and angiogenesis, provide detailed methodologies for key experimental assays, and illustrate the underlying molecular pathways.

Mechanism of Action: FGF Trapping

This compound acts as an extracellular trap for FGFs, with a notable affinity for FGF2. By binding to FGF2, this compound sterically hinders its interaction with its cognate receptor, FGFR1. This prevents the formation of the heparan sulfate (B86663) proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, a critical step for receptor dimerization and the activation of its intracellular tyrosine kinase domain. The abrogation of FGFR signaling subsequently inhibits downstream pro-survival and pro-proliferative pathways, primarily the MAPK/ERK and PI3K/Akt pathways.

Quantitative Data

Effect on Cell Proliferation

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RPMI 8226 | Multiple Myeloma | 18 - 35 | [4][5] |

| U266 | Multiple Myeloma | 18 - 35 | [4][5] |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | |

| A549 | Non-Small Cell Lung Cancer | Data not available | |

| 92.1 | Uveal Melanoma | ~15 (concentration used for effect) | [6] |

| Mel270 | Uveal Melanoma | ~15 (concentration used for effect) | [6] |

Effect on Angiogenesis

The anti-angiogenic properties of this compound are a direct consequence of its FGF trapping mechanism. FGFs, particularly FGF2, are potent pro-angiogenic factors. By sequestering FGF2, this compound inhibits the proliferation and migration of endothelial cells and the formation of new blood vessels.

| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |

| HUVEC Tube Formation | HUVEC | Data not available | Expected to inhibit tube formation | |

| In vivo Angiogenesis | Mouse Model | Data not available | Expected to reduce tumor vascularity |

Note: While the mechanism of action strongly suggests anti-angiogenic effects, specific quantitative data from in vitro tube formation assays or in vivo angiogenesis models for this compound were not found in the searched literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., RPMI 8226, A549, 92.1)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of ERK and Akt.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensity using densitometry software.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[4][7][8][9]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

This compound

-

96-well plates

-

Microscope with imaging capabilities

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

References

- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NSC12 in Inhibiting FGF-Dependent Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its dysregulation is a key driver in the progression of numerous cancers, making it a prime target for therapeutic intervention. NSC12 has emerged as a promising small molecule inhibitor of this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a pan-FGF trap. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The FGF/FGFR signaling axis plays a pivotal role in both normal physiological processes and the pathogenesis of various malignancies, including multiple myeloma, lung cancer, and uveal melanoma.[1][2] Aberrant activation of this pathway, through mechanisms such as receptor mutations, gene amplification, or autocrine/paracrine loops, can lead to uncontrolled tumor growth, angiogenesis, and metastasis.[3] Consequently, targeting the FGF/FGFR pathway represents a promising strategy for cancer therapy.

This compound is a first-in-class, orally available small molecule that functions as a pan-FGF trap.[1][4] Structurally, it is a pregnenolone (B344588) derivative.[4] Unlike tyrosine kinase inhibitors that target the intracellular domain of the receptor, this compound acts extracellularly by binding to various FGF ligands. This sequestration of FGFs prevents their interaction with FGFRs, thereby inhibiting the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex required for receptor activation and downstream signaling.[3] This guide will delve into the technical details of this compound's anti-tumor activity, providing researchers with the necessary information to design and interpret experiments aimed at exploring its therapeutic potential.

Mechanism of Action of this compound

This compound functions as a multi-FGF ligand trap, effectively sequestering a broad range of FGFs and preventing their engagement with their cognate receptors.[1] This mode of action disrupts the initial step of the signaling cascade, leading to a comprehensive blockade of FGF-dependent cellular processes in tumors.

FGF/FGFR Signaling Pathway

The canonical FGF/FGFR signaling pathway is initiated by the binding of an FGF ligand to its corresponding FGFR in the presence of HSPG co-receptors. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and triggering multiple downstream signaling cascades. The primary pathways activated include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Predominantly regulates cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.

-

PLCγ Pathway: Involved in cell motility and calcium signaling.

-

STAT Pathway: Plays a role in cell survival and proliferation.

The activation of these pathways culminates in transcriptional changes that drive tumorigenesis.

dot

Caption: The FGF/FGFR Signaling Cascade.

This compound's Point of Intervention

This compound directly binds to FGF ligands, preventing their association with FGFRs. This action as an "FGF trap" is the primary mechanism by which it inhibits the entire downstream signaling cascade. By sequestering FGFs, this compound effectively blocks receptor dimerization and autophosphorylation, the critical initial steps for signal propagation.

dot

Caption: this compound as an FGF Ligand Trap.

Quantitative Data on this compound Activity

The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound in FGF-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| H1581 | Lung Cancer | Proliferation | IC50 | 2.6 µM | - | Giavaresi et al., 2020 |

| H520 | Lung Cancer | Proliferation | Inhibition | 10 µM | Significant reduction | Giavaresi et al., 2020 |

| HCC827 | Lung Cancer (FGF-independent) | Proliferation | Inhibition | 10 µM | No significant effect | Giavaresi et al., 2020 |

| MM.1S | Multiple Myeloma | Proliferation | Inhibition | 6 µM | Significant reduction | Castelli et al., 2021 |

| KMS-11 | Multiple Myeloma | FGFR3 Phosphorylation | Inhibition | 6 µM | Strong reduction | Castelli et al., 2021 |

| Mel285 | Uveal Melanoma | Proliferation | Inhibition | 15 µM | Significant reduction | |

| 92.1 | Uveal Melanoma | Proliferation | Inhibition | 15 µM | Significant reduction |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | This compound Dosage and Administration | Outcome Measure | Result | Reference |

| Lung Cancer (Lewis Lung Carcinoma) | Syngeneic Mice | 7.5 mg/kg, i.p. daily | Tumor Growth Inhibition | Significant reduction in tumor volume | Ronca et al., 2016 |

| Multiple Myeloma (MM.1S) | SCID Mice | 7.5 mg/kg, i.p. every other day | Tumor Growth Inhibition | Significant reduction in tumor burden | Castelli et al., 2021 |

| Uveal Melanoma (B16-LS9) | Syngeneic Mice | 7.5 mg/kg, i.p. every other day | Tumor Growth Inhibition | Significant reduction in tumor growth | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the anti-tumor effects of this compound.

Western Blot Analysis of FGFR Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.

Materials:

-

FGF-dependent cancer cell line (e.g., H1581, KMS-11)

-

Cell culture medium and supplements

-

This compound

-

Recombinant FGF2

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FGFR (pan), anti-total FGFR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-3 hours. Stimulate the cells with recombinant FGF2 (e.g., 10-20 ng/mL) for 15-30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and apply ECL reagent. Visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR and loading control signals.

dot

Caption: Western Blotting Workflow.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of FGF-dependent cancer cells.

Materials:

-

FGF-dependent cancer cell line

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound by plotting the percentage of viability against the log of the this compound concentration.

dot

Caption: Cell Proliferation Assay Workflow.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

FGF-dependent cancer cell line (e.g., MM.1S, Lewis Lung Carcinoma)

-

Immunocompromised mice (e.g., SCID, nude)

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 7.5 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

-

Analysis: Compare tumor growth curves, final tumor weights, and other relevant parameters between the this compound-treated and control groups.

dot

Caption: In Vivo Xenograft Model Workflow.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of FGF-dependent tumors. Its unique mechanism as a pan-FGF trap offers a distinct advantage over conventional FGFR tyrosine kinase inhibitors by acting upstream in the signaling cascade. The preclinical data summarized in this guide demonstrate its potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a variety of cancer models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies to further elucidate the therapeutic potential of this compound and to accelerate its translation into the clinic. Continued investigation into the nuances of its interaction with the tumor microenvironment and its potential in combination therapies will be crucial in realizing the full clinical utility of this innovative anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unibs.it [iris.unibs.it]

- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC12 for the Treatment of Multiple Myeloma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract